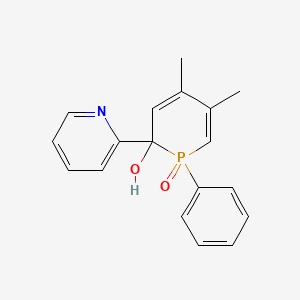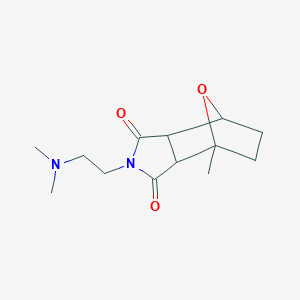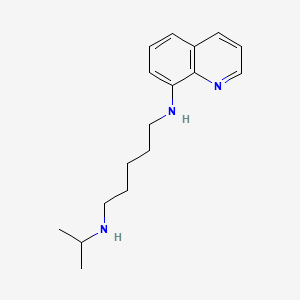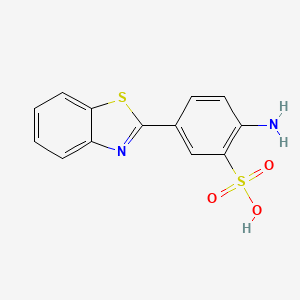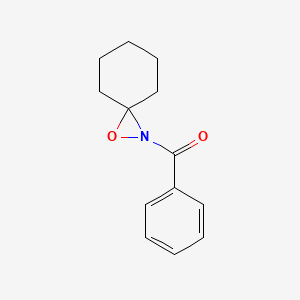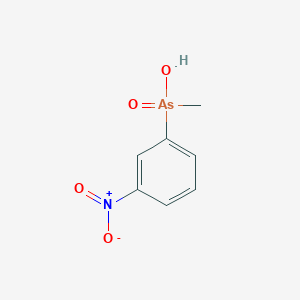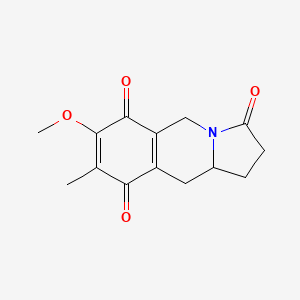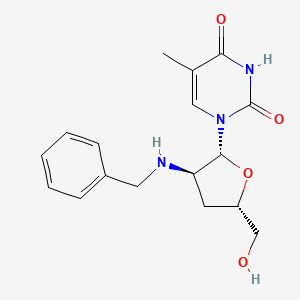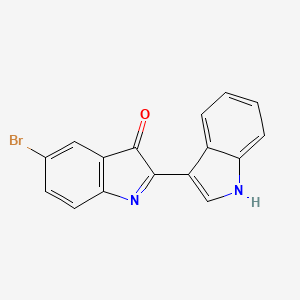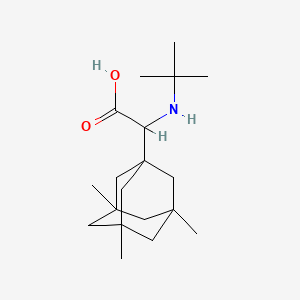
(tert-Butylamino)(3,5,7-trimethyl-1-adamantyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(tert-Butylamino)(3,5,7-trimethyl-1-adamantyl)acetic acid is a complex organic compound known for its unique structure and potential applications in various fields. The compound features a tert-butylamino group and a 3,5,7-trimethyl-1-adamantyl moiety attached to an acetic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity patterns to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (tert-Butylamino)(3,5,7-trimethyl-1-adamantyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 3,5,7-trimethyl-1-adamantyl moiety through a series of alkylation reactions. This intermediate is then reacted with tert-butylamine under controlled conditions to introduce the tert-butylamino group. Finally, the resulting intermediate is subjected to carboxylation to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to scale up the synthesis while maintaining product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(tert-Butylamino)(3,5,7-trimethyl-1-adamantyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetic acid to an alcohol.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(tert-Butylamino)(3,5,7-trimethyl-1-adamantyl)acetic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with tailored properties.
Wirkmechanismus
The mechanism of action of (tert-Butylamino)(3,5,7-trimethyl-1-adamantyl)acetic acid involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The 3,5,7-trimethyl-1-adamantyl moiety provides steric bulk, influencing the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(tert-Butylamino)acetic acid: Lacks the adamantyl moiety, resulting in different reactivity and applications.
(3,5,7-Trimethyl-1-adamantyl)acetic acid: Does not have the tert-butylamino group, affecting its chemical properties and biological activity.
Uniqueness
(tert-Butylamino)(3,5,7-trimethyl-1-adamantyl)acetic acid is unique due to the combination of its functional groups, which imparts distinct chemical reactivity and potential for diverse applications. The presence of both the tert-butylamino and 3,5,7-trimethyl-1-adamantyl moieties allows for specific interactions with molecular targets, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
20138-01-6 |
|---|---|
Molekularformel |
C19H33NO2 |
Molekulargewicht |
307.5 g/mol |
IUPAC-Name |
2-(tert-butylamino)-2-(3,5,7-trimethyl-1-adamantyl)acetic acid |
InChI |
InChI=1S/C19H33NO2/c1-15(2,3)20-13(14(21)22)19-10-16(4)7-17(5,11-19)9-18(6,8-16)12-19/h13,20H,7-12H2,1-6H3,(H,21,22) |
InChI-Schlüssel |
BPSWQUUOJZGDMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(C(=O)O)NC(C)(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


